4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Chlorination: The chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in microbial infections .
Comparison with Similar Compounds
4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline: This compound has a similar structure but lacks the indole core, which may result in different biological activities and applications.
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in their core structure, leading to variations in their chemical reactivity and biological properties.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core instead of an indole core, which may result in different mechanisms of action and therapeutic potential.
Properties
Molecular Formula |
C16H14ClN3O |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
4-chloro-N-(2-pyridin-2-ylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-13-5-3-6-14-12(13)10-15(20-14)16(21)19-9-7-11-4-1-2-8-18-11/h1-6,8,10,20H,7,9H2,(H,19,21) |
InChI Key |
JAOOZYJFRVUJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
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